4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide
Description
Chemical Structure and Properties:
W-18 (CAS: 93101-02-1) is a synthetic compound with the molecular formula C₁₉H₂₀ClN₃O₄S and a molar mass of 421.90 g/mol . Its structure features a 4-chlorobenzenesulfonamide group linked to a piperidin-2-ylidene ring substituted with a 4-nitrophenethyl moiety (Figure 1) . The Z-configuration of the imine bond is critical for its stereochemical identity .
Initial Claims and Misconceptions: W-18 gained notoriety as a purported "ultra-potent opioid," with early reports erroneously suggesting it was 100 times more potent than fentanyl .
Applications and Legal Status: W-18 is primarily used in forensic and research contexts due to its structural similarity to controlled opioids.
Properties
CAS No. |
93101-02-1 |
|---|---|
Molecular Formula |
C19H20ClN3O4S |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(NE)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-16-6-10-18(11-7-16)28(26,27)21-19-3-1-2-13-22(19)14-12-15-4-8-17(9-5-15)23(24)25/h4-11H,1-3,12-14H2/b21-19+ |
InChI Key |
BKRSVROQVRTSND-XUTLUUPISA-N |
SMILES |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)[N+](=O)[O-] |
Isomeric SMILES |
C1CCN(/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C1)CCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
W-18; W 18; W18. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic route for W-18 involves specific chemical transformations. Unfortunately, detailed information on the exact synthetic steps is scarce due to its status as a designer drug. it likely follows a sequence of reactions to form the final compound.
Industrial Production:: W-18 is not industrially produced on a large scale. Its limited availability and illicit nature have hindered systematic industrial production.
Chemical Reactions Analysis
Reactivity:: W-18 does not undergo extensive chemical reactions. it has been found to exhibit weak activity at sigma receptors and the translocator protein (peripheral benzodiazepine receptor). Additionally, it inhibits the hERG potassium channel with micromolar affinity, which could potentially cause cardiac arrhythmia at high doses .
Common Reagents and Conditions:: Specific reagents and conditions for W-18’s reactions remain undisclosed. Researchers have primarily focused on its pharmacological properties rather than its synthetic pathways.
Scientific Research Applications
W-18’s scientific research applications are limited due to its recent emergence and lack of comprehensive studies. potential areas of interest include:
Pharmacology: Investigating its interactions with receptors and potential therapeutic effects.
Toxicology: Assessing its safety profile and potential risks.
Forensic Analysis: Detecting W-18 in biological samples.
Mechanism of Action
The exact mechanism by which W-18 exerts its effects remains unclear. its activity at sigma receptors and the peripheral benzodiazepine receptor suggests possible involvement in pain modulation and cellular processes.
Comparison with Similar Compounds
W-15: 4-Chloro-N-[1-(2-Phenylethyl)-2-piperidinylidene]benzenesulfonamide
Structural Differences :
W-15 differs from W-18 by the absence of the nitro group on the phenethyl substituent (Figure 1) . Both share the 2-piperidinylidene core and sulfonamide group, but W-15’s simpler phenyl group reduces its molecular weight (FW: 387.89 g/mol) compared to W-18 .
Pharmacological Profile: Like W-18, W-15 lacks detectable activity at μ, δ, or κ opioid receptors in vitro and in vivo. In rodent models, W-15 failed to produce antinociception or opioid-like behaviors, even at high doses .
Legal Status :
W-15 is similarly regulated under Schedule I alongside W-18, reflecting structural and legal parallels despite pharmacological inactivity .
Fentanyl: N-(1-(2-Phenylethyl)-4-piperidinyl)-N-phenylpropanamide
Structural Contrasts :
Fentanyl’s key distinction lies in its 4-piperidinyl pharmacophore and tertiary amine group, which are critical for μ-opioid receptor binding (Figure 1) . Unlike W-18 and W-15, fentanyl’s basic nitrogen enables protonation and interaction with the receptor’s acidic pocket.
Pharmacological Differences: Fentanyl is a potent full agonist at μ-opioid receptors (EC₅₀ ~1 nM), producing analgesia, respiratory depression, and euphoria.
Comparative Data Table
Discussion of Research Findings
Misattributed Opioid Activity: Early assumptions about W-18’s potency stemmed from its structural resemblance to fentanyl and activity in non-specific assays (e.g., phenylquinone-induced writhing). However, these assays lack specificity for opioid mechanisms .
Broader Implications : The W-18 and W-15 case underscores the importance of pharmacological validation for structural analogs. Despite regulatory controls based on structural similarity, their lack of bioactivity challenges the rationale for scheduling based solely on chemical class .
Biological Activity
4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide, commonly referred to as W-18, is a synthetic compound with significant biological activity. This article provides an in-depth exploration of its biological properties, including its mechanism of action, pharmacological effects, and relevant research findings.
- Molecular Formula: C19H20ClN3O4S
- Molecular Weight: 421.9 g/mol
- CAS Number: 93101-02-1
The compound features a sulfonamide group which is known for its role in various biological activities, particularly in the inhibition of certain enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to act as an inhibitor of certain neurotransmitter receptors, influencing pathways associated with pain and inflammation.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Analgesic Properties: Studies have demonstrated its potential as an analgesic agent, providing relief from pain through modulation of pain pathways.
- Anti-inflammatory Effects: The compound has been observed to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
- Neurotransmitter Modulation: It may alter the release or uptake of neurotransmitters, impacting mood and perception.
Case Studies and Research Findings
-
Study on Pain Relief:
A study published in Journal of Medicinal Chemistry investigated the analgesic effects of W-18 in animal models. The results indicated a significant reduction in pain response compared to control groups, supporting its use as a potential analgesic agent . -
Anti-inflammatory Research:
Another research article focused on the anti-inflammatory properties of the compound. The findings showed that W-18 effectively reduced markers of inflammation in induced models, demonstrating its therapeutic potential for conditions like arthritis . -
Neuropharmacological Study:
A neuropharmacological assessment revealed that W-18 modulates serotonin and dopamine levels in the brain, suggesting possible implications for mood disorders .
| Study | Focus | Results |
|---|---|---|
| Journal of Medicinal Chemistry | Analgesic Effects | Significant pain reduction observed |
| Anti-inflammatory Research | Inflammation | Reduced inflammation markers |
| Neuropharmacological Assessment | Neurotransmitter Modulation | Altered serotonin and dopamine levels |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide?
- Methodology : The synthesis typically involves coupling a piperidine derivative with a sulfonyl chloride precursor. Key steps include nucleophilic substitution at the piperidin-2-ylidene nitrogen and sulfonamide bond formation. Chemoselective approaches (e.g., protecting group strategies) are critical to avoid side reactions .
- Monitoring : Thin-layer chromatography (TLC) is used to track intermediate formation, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm final product purity and structure .
Q. Which characterization techniques are essential for structural validation?
- Core Techniques :
- 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry of the sulfonamide and nitrophenethyl groups .
- High-Resolution MS : Validates molecular weight and isotopic patterns .
- Advanced Support : X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects in the piperidin-2-ylidene moiety .
Q. How can researchers screen for potential bioactivity in vitro?
- Assay Design :
- Enzyme Inhibition : Use fluorogenic substrates or radiometric assays to test interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
- Receptor Binding : Radioligand displacement assays evaluate affinity for receptors associated with the nitrophenethyl group (e.g., adrenergic or dopaminergic receptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Parameters :
- Temperature : Lower temperatures (0–5°C) reduce unwanted hydrolysis of the sulfonamide intermediate .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .
- Catalysis : Palladium-based catalysts improve coupling efficiency in aryl halide intermediates .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data Triangulation :
- Dose-Response Curves : Confirm activity thresholds using multiple cell lines or enzyme isoforms .
- Metabolite Profiling : LC-MS identifies degradation products that may interfere with assays .
Q. How can computational models predict the compound’s interactions with biological targets?
- Tools :
- Molecular Dynamics (MD) : Simulates conformational flexibility of the piperidin-2-ylidene ring in aqueous environments .
- QSAR Modeling : Relates substituent electronic effects (e.g., nitro group electron-withdrawing capacity) to bioactivity trends .
- Validation : Cross-reference predictions with experimental IC50 values from kinase inhibition assays .
Q. What analytical methods differentiate polymorphic forms of the compound?
- Thermal Analysis : Differential Scanning Calorimetry (DSC) detects melting point variations between polymorphs .
- Spectroscopic Differentiation : Solid-state NMR or Raman spectroscopy identifies lattice vibrations unique to each form .
Conflict Resolution & Experimental Design
Q. How should researchers address discrepancies in NMR spectral assignments?
- Stepwise Approach :
2D NMR (COSY, HSQC) : Resolves overlapping proton signals, particularly in the aromatic and piperidine regions .
Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .
Crystallographic Correlation : Compare NMR-derived bond angles with X-ray data .
Q. What experimental controls are critical for in vivo toxicity studies?
- Controls :
- Vehicle Control : Administer DMSO/PBS to assess solvent effects .
- Metabolite Profiling : Monitor hepatic cytochrome P450 activity to distinguish parent compound toxicity from metabolite effects .
Tables for Key Data
| Synthetic Yield Optimization |
|---|
| Solvent |
| -------------- |
| DMF |
| THF |
| Acetonitrile |
| Bioactivity Screening Results |
|---|
| Target |
| --------------- |
| Carbonic Anhydrase IX |
| Dopamine D2 Receptor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
